2-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-1,3-BENZOTHIAZOLE

Catalog No.
S3785720
CAS No.
M.F
C18H16ClN3OS
M. Wt
357.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-1,3-BENZOTHI...

Product Name

2-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-1,3-BENZOTHIAZOLE

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-chlorophenyl)methanone

Molecular Formula

C18H16ClN3OS

Molecular Weight

357.9 g/mol

InChI

InChI=1S/C18H16ClN3OS/c19-14-6-2-1-5-13(14)17(23)21-9-11-22(12-10-21)18-20-15-7-3-4-8-16(15)24-18/h1-8H,9-12H2

InChI Key

OLKSTAMDKGYVOW-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4Cl

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4Cl

The exact mass of the compound 2-[4-(2-chlorobenzoyl)-1-piperazinyl]-1,3-benzothiazole is 357.0702610 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

The compound 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic organic molecule characterized by its complex structure, which integrates a benzothiazole core with a piperazine moiety and a chlorobenzoyl substituent. The molecular formula for this compound is C15H14ClN3SC_{15}H_{14}ClN_{3}S and it has a molar mass of approximately 303.80 g/mol. The presence of the benzothiazole ring, a five-membered heterocyclic structure containing both nitrogen and sulfur, contributes to its unique chemical properties and potential biological activities.

The chemical reactivity of 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole can be analyzed through various reaction pathways:

  • Nucleophilic Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Cyclization Reactions: Under specific conditions, the piperazine ring may participate in cyclization reactions, forming more complex structures.
  • Hydrolysis: The chlorobenzoyl moiety can also be hydrolyzed in the presence of water or aqueous bases, leading to the formation of corresponding carboxylic acids.

These reactions highlight the versatility of this compound in synthetic organic chemistry.

Research indicates that 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole exhibits significant biological activities, particularly in pharmacology. It has been studied for its potential as an antidepressant, antipsychotic, and anti-anxiety agent. The compound's mechanism of action may involve modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its structural similarity to other therapeutic agents suggests it could interact with similar biological targets.

The synthesis of 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves several key steps:

  • Formation of Benzothiazole: The synthesis starts with the preparation of the benzothiazole core through the reaction of 2-mercaptoaniline with an appropriate acid chloride.
    C6H4(NH2)SH+RCOClC6H4(NH)SCR+HCl+H2OC_6H_4(NH_2)SH+RCOCl\rightarrow C_6H_4(NH)SCR+HCl+H_2O
  • Piperazine Introduction: The piperazine ring is then introduced via a nucleophilic substitution reaction where piperazine acts as a nucleophile attacking the electrophilic carbon of the chlorobenzoyl group.
  • Final Coupling Reaction: The final step involves coupling the piperazine derivative with the benzothiazole to yield the target compound.

These synthetic routes demonstrate the compound's accessibility for further modifications and derivatizations.

The applications of 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole span various fields:

  • Pharmaceutical Development: Due to its potential therapeutic effects, it is being explored as a candidate for drug development in treating mood disorders.
  • Chemical Research: Its unique structure makes it a subject of interest in studies related to heterocyclic chemistry and medicinal chemistry.
  • Biological Studies: The compound can serve as a tool in pharmacological research to understand receptor interactions and signaling pathways.

Studies investigating the interactions of 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole with biological targets have shown promising results. It is known to interact with various receptors, including:

  • Serotonin Receptors: Modulation of serotonin pathways suggests potential antidepressant activity.
  • Dopamine Receptors: Its effects on dopamine signaling may contribute to its antipsychotic properties.

These interactions are critical for understanding its pharmacodynamics and optimizing its therapeutic potential.

Several compounds share structural similarities with 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Piperazin-1-yl-1,3-benzothiazoleC11H13N3SC_{11}H_{13}N_{3}SLacks chlorobenzoyl substituent; simpler structure
4-Methyl-6-(pyrrolidin-1-yl)pyrimidineC12H16N4C_{12}H_{16}N_{4}Contains a different heterocyclic core; potential CNS activity
3-(Piperazinyl)-1,2-benzisothiazoleC11H12N2SC_{11}H_{12}N_{2}SSimilar benzothiazole ring; different substituents

The uniqueness of 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole lies in its specific combination of functionalities that enhance its biological activity compared to these similar compounds. Its chlorobenzoyl group significantly influences its reactivity and interaction profiles within biological systems.

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Exact Mass

357.0702610 g/mol

Monoisotopic Mass

357.0702610 g/mol

Heavy Atom Count

24

Dates

Last modified: 04-15-2024

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